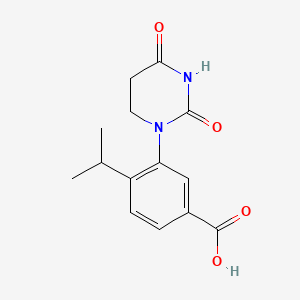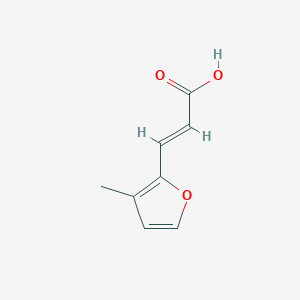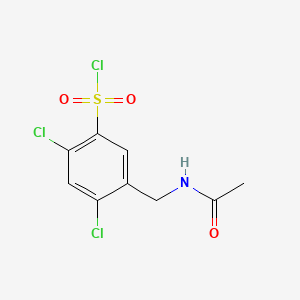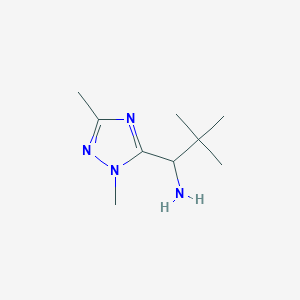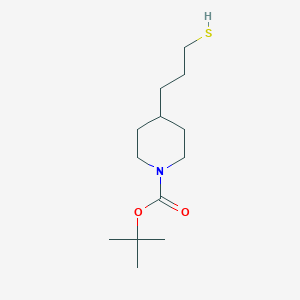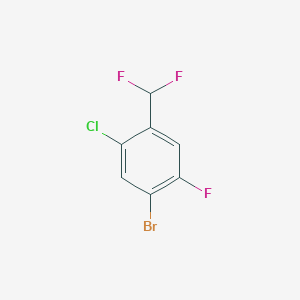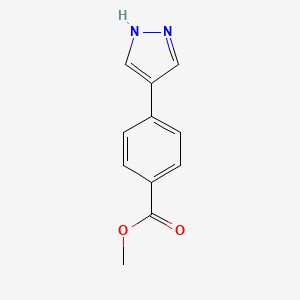![molecular formula C9H16F3NO5 B13486102 4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-aminopropan-2-yl)oxy]butanoic acid; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a butanoic acid backbone with an aminopropyl group attached via an ether linkage, and it is often associated with trifluoroacetic acid, which is known for its strong acidity and ability to stabilize certain chemical structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-aminopropan-2-yl)oxy]butanoic acid typically involves the reaction of 4-hydroxybutanoic acid with 1-aminopropan-2-ol under acidic or basic conditions to form the ether linkage. The reaction can be catalyzed by various agents, including strong acids like hydrochloric acid or sulfuric acid, or bases such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of trifluoroacetic acid in the process helps to stabilize the intermediate compounds and drive the reaction to completion. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-[(1-aminopropan-2-yl)oxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
4-[(1-aminopropan-2-yl)oxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 4-[(1-aminopropan-2-yl)oxy]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity and leading to downstream effects. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-[(1-aminopropan-2-yl)oxy]butanoic acid without trifluoroacetic acid: This compound lacks the stabilizing effect of trifluoroacetic acid, making it less reactive and stable.
Other aminopropyl ethers: Compounds with similar aminopropyl ether linkages but different backbones or substituents may have different reactivity and applications.
Uniqueness
The presence of trifluoroacetic acid in 4-[(1-aminopropan-2-yl)oxy]butanoic acid imparts unique properties, including enhanced stability and reactivity. This makes it particularly useful in various scientific and industrial applications where these properties are desirable.
属性
分子式 |
C9H16F3NO5 |
|---|---|
分子量 |
275.22 g/mol |
IUPAC 名称 |
4-(1-aminopropan-2-yloxy)butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO3.C2HF3O2/c1-6(5-8)11-4-2-3-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3,(H,9,10);(H,6,7) |
InChI 键 |
LEVCAWLWZPBQJB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)OCCCC(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


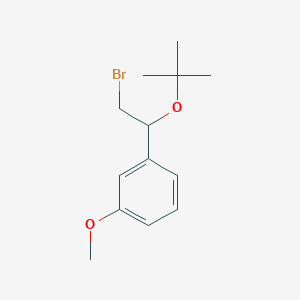
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
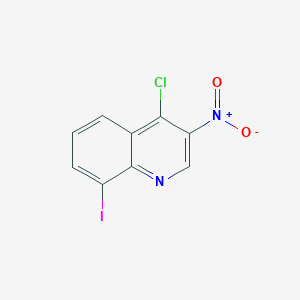
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

